17:0-20:3 PG-d5

Lipidomics Mass Spectrometry Internal Standard

Sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate (common name: 17:0-20:3 PG-d5) is a stable isotope-labeled, deuterated phosphatidylglycerol (PG) lipid. It features a heptadecanoyl (17:0) chain at the sn-1 position and an eicosatrienoyl (20:3, Δ11,14,17) chain at the sn-2 position of the glycerol backbone, with a phosphoglycerol head group.

Molecular Formula C43H78NaO10P
Molecular Weight 814.1 g/mol
Cat. No. B12416219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17:0-20:3 PG-d5
Molecular FormulaC43H78NaO10P
Molecular Weight814.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCC=CCC=CCC=CCC.[Na+]
InChIInChI=1S/C43H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,40-41,44-45H,3-4,6,8-10,12,14-16,18,20-39H2,1-2H3,(H,48,49);/q;+1/p-1/b7-5-,13-11-,19-17-;/t40?,41-;/m1./s1/i38D2,39D2,41D;
InChIKeyYNNVOCKGQSBVEE-BFIKWYJMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,3-Dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate: Technical Procurement & Identity Profile


Sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate (common name: 17:0-20:3 PG-d5) is a stable isotope-labeled, deuterated phosphatidylglycerol (PG) lipid. It features a heptadecanoyl (17:0) chain at the sn-1 position and an eicosatrienoyl (20:3, Δ11,14,17) chain at the sn-2 position of the glycerol backbone, with a phosphoglycerol head group. The compound contains five deuterium atoms at the 1,1,2,3,3 positions of the glycerol backbone . As a deuterium-labeled analog of the endogenous phospholipid 17:0-20:3 PG, it is primarily utilized as an internal standard (IS) for quantitative mass spectrometry (MS)-based lipidomics to correct for matrix effects, ionization efficiency variations, and sample preparation losses [1]. The product is commercially supplied as a pre-formulated solution in chloroform:methanol (1:1) at a concentration of 1 mg/mL, with a certified purity of >99% as determined by Thin Layer Chromatography (TLC) .

17:0-20:3 PG-d5 Procurement Rationale: The Risk of Substituting Non-Deuterated or Alternative Labeled Internal Standards


In quantitative lipidomics, the selection of an internal standard is not generic; it critically impacts data accuracy and comparability. While non-deuterated, odd-chain, or short-chain PG analogs may be used as internal standards, they introduce quantifiable errors due to differential ionization efficiencies and chromatographic behavior [1]. Direct comparisons show that short-chain PG lipids exhibit significantly higher ionization intensities in nano-ESI compared to their long-chain counterparts, necessitating complex response factor calibrations [1]. Conversely, deuterated standards like 17:0-20:3 PG-d5, which are chemically and physically nearly identical to the target analyte, co-elute and ionize with virtually indistinguishable efficiency, providing the highest accuracy for absolute quantitation and are considered the 'gold standard' [2]. Substituting with a non-deuterated or mismatched chain-length analog compromises the fundamental principle of isotope dilution mass spectrometry, introducing systematic bias that cannot be fully corrected post-acquisition. The specific evidence of superior performance, as detailed below, justifies the specific selection of this deuterated PG species for rigorous analytical workflows.

17:0-20:3 PG-d5 Procurement Guide: Quantitative Performance Metrics vs. Alternative Internal Standards


Purity Benchmark: >99% TLC Purity for Minimizing Analytical Interference

The commercial 17:0-20:3 PG-d5 standard is supplied with a certified purity of >99% as determined by TLC . This is a critical differentiator against non-deuterated and alternative deuterated standards, which may be offered at lower purities (e.g., ≥98%) . The higher purity ensures that the internal standard itself does not introduce significant isobaric or isomeric impurities that could interfere with the detection and quantification of low-abundance endogenous PG species in complex biological matrices. This is particularly important when quantifying lipids at or near the limit of detection.

Lipidomics Mass Spectrometry Internal Standard

Quantification Accuracy: Deuterated Internal Standards as the 'Gold Standard' for Absolute Lipid Quantitation

Stable isotope-labeled lipids, including deuterated species like 17:0-20:3 PG-d5, are explicitly recognized as 'ideal internal standards' and the 'gold standard for absolute quantitation' in mass spectrometry-based lipidomics [1]. This classification stems from their near-identical physicochemical properties to the target analyte, allowing them to precisely correct for variations in extraction recovery, ionization efficiency, and matrix effects throughout the entire analytical workflow. In contrast, alternative strategies, such as using short-chain or odd-chain PG analogs, require complex and laborious response factor calibrations to account for inherent differences in ionization efficiency, as demonstrated in nano-ESI shotgun lipidomics experiments where short-chain PG species exhibited significantly higher intensities than long-chain analogs [2].

Lipidomics Quantitative MS Isotope Dilution

Stability Profile: Defined 3-Month Shelf-Life at -20°C for Procurement and Usage Planning

The 17:0-20:3 PG-d5 standard is characterized by a vendor-specified stability of 3 months when stored at -20°C in its supplied solution formulation (chloroform:methanol, 1:1) . This explicit stability claim allows for precise planning of experimental campaigns and inventory management. In contrast, many alternative lipid standards, particularly non-deuterated or custom-synthesized ones, may lack a publicly disclosed, validated stability profile, introducing uncertainty regarding long-term performance and necessitating more frequent, costly re-qualification or re-synthesis. The product is also noted as non-hygroscopic and not light-sensitive, simplifying handling and storage .

Product Stability Inventory Management Standard Operating Procedure

17:0-20:3 PG-d5: Primary Application Scenarios Derived from Analytical Performance Data


Absolute Quantification of Endogenous PG(17:0/20:3) in Complex Biological Matrices (e.g., Plasma, Tissues)

This is the primary intended use case. Researchers requiring precise, absolute quantification of the specific phosphatidylglycerol species PG(17:0/20:3) in biological samples should procure this deuterated standard. Its >99% purity ensures minimal interference, while its classification as a 'gold standard' internal standard [1] provides the highest achievable accuracy for correcting matrix effects and ionization variability in LC-MS/MS or shotgun lipidomics workflows. This is essential for studies linking this PG species to disease states or physiological conditions where small, but significant, concentration changes must be reliably detected.

Development and Validation of Targeted Lipidomics Assays Requiring High Stringency

For analytical laboratories developing or validating a targeted lipidomics assay intended for use in regulated environments (e.g., clinical biomarker discovery, pharmaceutical R&D), the use of a high-purity, well-characterized deuterated IS like 17:0-20:3 PG-d5 is a foundational requirement. Its established stability profile and commercial availability in a ready-to-use formulation reduce method development time and variability. The evidence supporting deuterated IS as the optimal approach for accurate quantitation [1] is critical for justifying method selection in validation reports and regulatory submissions.

Cross-Validation of Analytical Methods Using Alternative Internal Standard Strategies

Given that short-chain and odd-chain PG analogs have been shown to exhibit differential ionization efficiencies compared to native long-chain lipids [2], the 17:0-20:3 PG-d5 standard can serve as a benchmark or 'reference truth' for cross-validating or calibrating less expensive, but potentially less accurate, internal standard approaches. For example, a laboratory might use 17:0-20:3 PG-d5 in a subset of experiments to generate a robust response factor for a short-chain PG analog, which can then be used for routine, high-throughput quantification in a cost-effective manner.

Quality Control and System Suitability Testing in Routine Lipidomics Operations

Due to its high purity and defined stability, 17:0-20:3 PG-d5 is an excellent candidate for inclusion as a quality control (QC) or system suitability test (SST) standard in routine lipidomics pipelines. Its consistent performance, as evidenced by vendor specifications , allows laboratories to monitor instrument performance (e.g., mass accuracy, chromatographic resolution, sensitivity) and inter-batch variability over time, ensuring the long-term reliability and comparability of generated lipidomic data.

Technical Documentation Hub

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